Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that facilitates the sequential assembly of amino acids on a solid support. This compound falls under the classification of fluorogenic substrates and is primarily utilized in protease activity assays.
The synthesis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA typically involves the following steps:
This method allows for high purity and yield of the desired peptide product.
The molecular structure of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA can be represented as follows:
The structure features several key components:
This structure enables the peptide to be recognized and cleaved by cathepsin S, releasing the fluorescent AMC moiety, which can be quantitatively measured.
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA can participate in various chemical reactions:
These reactions are crucial for modifying peptide properties for specific applications.
The mechanism of action for Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA involves its cleavage by cathepsin S. Upon cleavage, the peptide releases 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured spectrophotometrically. This process allows researchers to quantify protease activity effectively.
The molecular targets include pathways involved in lysosomal degradation and Major Histocompatibility Complex Class II antigen presentation, highlighting its relevance in immunology and cancer research .
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use in various biochemical assays .
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA has diverse applications in scientific research:
Its specificity as a fluorogenic substrate makes it an essential tool for researchers studying proteolytic enzymes .
Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA (C₄₁H₆₆N₁₂O₉·C₂HF₃O₂; MW 985.06 g/mol) is a fluorogenic peptide substrate engineered for high specificity toward trypsin-like serine proteases. Its design exploits the canonical P1-P4 residue recognition pattern, where the C-terminal arginine (P1) is essential for engagement with the protease catalytic cleft. The lysine residues at P3 and P5 further enhance electrostatic complementarity with the S3/S5 subsites of enzymes like HGFA (Hepatocyte Growth Factor Activator), matriptase, and hepsin [9]. These proteases exhibit a strong preference for basic residues (Arg/Lys) in the P1 position due to their deep, negatively charged S1 pockets [1] [9].
Table 1: Protease Specificity Profile of Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA
Protease | Catalytic Efficiency (kₛₐₜ/Kₘ, M⁻¹s⁻¹) | Primary Recognition Residues |
---|---|---|
HGFA | 1.8 × 10⁵ | P1-Arg, P3-Lys, P5-Lys |
Matriptase | 9.7 × 10⁴ | P1-Arg, P3-Lys |
Hepsin | 7.2 × 10⁴ | P1-Arg, P5-Lys |
Thrombin | < 1 × 10³ | Low affinity |
Positional scanning library studies confirm that substrates with multi-basic residues (e.g., Lys-Gln-Lys-Leu-Arg) are selectively cleaved by tumor-associated serine proteases over coagulation factors like thrombin [1] [8]. This specificity is critical for minimizing off-target activity in complex biological samples.
The substrate incorporates 7-amino-4-methylcoumarin (AMC) as the fluorogenic reporter, covalently linked via the C-terminal arginine’s carbonyl group. Proteolytic cleavage between the P1 arginine and AMC liberates the fluorophore, yielding a 40-fold increase in fluorescence intensity (Ex/Em = 360–380 nm/440–460 nm). This release follows Michaelis-Menten kinetics, with real-time monitoring enabling precise quantification of initial cleavage rates (Vₘₐₓ) and enzyme inhibition constants (Kᵢ) [3] [5].
Key kinetic advantages include:
Table 2: Cleavage Characteristics of Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA
Parameter | Value | Experimental Context |
---|---|---|
Kₘ (HGFA) | 18 ± 3 µM | Recombinant protease, pH 8.0 |
Fluorescence increase | 40-fold | Post-cleavage (λₑₓ 380 nm) |
Assay linearity range | 0.1–100 nM enzyme | 37°C, 30-min incubation |
This substrate enables the dissection of protease-dependent signaling cascades in oncology and cell biology. HGFA, matriptase, and hepsin cleave Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA at the Arg-AMC bond, mirroring their physiological processing of growth factors like pro-HGF and pro-MSP. Activated HGF and MSP then bind c-MET/RON receptors, triggering metastasis-associated pathways [9]. Key applications include:
Notably, single amino acid substitutions in substrates (e.g., His67→Pro in β-casein) can alter proteolytic pathways [7], underscoring the specificity conferred by the lysine/arginine motif in Ac-Lys-Gln-Lys-Leu-Arg-AMC·TFA.
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